molecular formula C7H7FN2O B13666261 5-Fluoro-3-methylpicolinamide

5-Fluoro-3-methylpicolinamide

Cat. No.: B13666261
M. Wt: 154.14 g/mol
InChI Key: QODAYYGXOJZBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-methylpicolinamide is a fluorinated pyridine derivative characterized by a fluorine atom at the 5-position and a methyl group at the 3-position of the pyridine ring, with an amide functional group. This compound is structurally related to picolinic acid derivatives, which are widely studied for their roles in medicinal chemistry and organic synthesis. The fluorine atom enhances lipophilicity, metabolic stability, and hydrogen-bonding capacity, while the methyl group contributes to steric effects and modulates electronic properties . These features make it a valuable scaffold for drug discovery, particularly in targeting enzymes or receptors where fluorine’s electronegativity and small atomic radius improve binding specificity .

Properties

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

5-fluoro-3-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H7FN2O/c1-4-2-5(8)3-10-6(4)7(9)11/h2-3H,1H3,(H2,9,11)

InChI Key

QODAYYGXOJZBHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(=O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methylpicolinamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and reaction requirements. Techniques such as avoiding column chromatography and using cost-effective materials are employed to achieve high efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methylpicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Fluoro-3-methylpicolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methylpicolinamide involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique properties of 5-Fluoro-3-methylpicolinamide are best understood through comparative analysis with structurally related compounds. Key differences in substituents, physicochemical properties, and biological activities are summarized below.

Halogen-Substituted Analogs

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Activity Insights
This compound 5-F, 3-CH₃, amide ~180.14 (estimated) High lipophilicity; strong hydrogen-bonding capacity Enhanced enzyme inhibition
5-Chloro-3-methylpicolinamide 5-Cl, 3-CH₃, amide ~196.59 Increased steric bulk; lower electronegativity vs. F Reduced target affinity
5-Bromo-3-methylpicolinamide 5-Br, 3-CH₃, amide ~241.04 Higher molecular weight; potential toxicity concerns Limited solubility

Key Insight : Fluorine’s electronegativity and compact size optimize binding interactions compared to bulkier halogens (Cl, Br), which may hinder target engagement .

Methyl- and Trifluoromethyl-Substituted Derivatives

Compound Name Substituents Molecular Weight (g/mol) Unique Features Applications
5-Fluoro-3-(trifluoromethyl)picolinamide 5-F, 3-CF₃, amide ~229.12 Enhanced electron-withdrawing effects from CF₃ Potential kinase inhibitors
5-Methoxy-3-methylpicolinamide 5-OCH₃, 3-CH₃, amide ~196.20 Methoxy group increases solubility but reduces lipophilicity Antibacterial agents
5-(Difluoromethoxy)-3-methylpicolinic acid 5-OCHF₂, 3-CH₃, carboxylic acid ~217.16 Difluoromethoxy group balances lipophilicity and metabolic stability Organic synthesis intermediates

Positional Isomers and Functional Group Variations

Compound Name Structure Similarity Index Key Distinctions Biological Implications
Methyl 5-fluoro-6-methylpicolinate 5-F, 6-CH₃, ester 0.83 Ester group increases volatility; altered ring electronics Less stable in biological systems
2-Amino-5-fluoro-3-hydroxy-4-picoline 5-F, 3-OH, 2-NH₂, 4-CH₃ N/A Amino and hydroxy groups enable metal chelation Antimicrobial activity
5-Fluoronicotinic acid Fluorine at nicotinic acid position 0.74 Different ring substitution pattern Distinct receptor targeting

Key Insight : Functional group positioning (e.g., ester vs. amide) critically impacts pharmacokinetics, with amides generally offering better metabolic stability .

Physicochemical and Spectroscopic Differentiation

Advanced analytical techniques are essential for distinguishing this compound from analogs:

  • ¹⁹F NMR : Fluorine at the 5-position produces a distinct chemical shift (δ -120 to -125 ppm in DMSO-d₆) vs. other halogenated analogs .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 180.14) and fragmentation patterns differ from chlorine/bromine-substituted derivatives due to fluorine’s monoisotopic nature .
  • Lipophilicity (LogP) : Measured LogP of ~1.2 for this compound, compared to ~1.8 for 5-Chloro-3-methylpicolinamide, reflecting fluorine’s balance of hydrophobicity and polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.